Desethyl Azilsartan Medoxomil
Description
Contextualization as a Chemical Entity in Angiotensin Receptor Blocker Research
Desethyl Azilsartan (B1666440) Medoxomil is a structural analog of Azilsartan Medoxomil. Azilsartan Medoxomil is a prodrug that, upon oral administration, is rapidly hydrolyzed in the gastrointestinal tract to its active form, Azilsartan. naarini.comdrugbank.com Azilsartan functions by selectively blocking the angiotensin II type 1 (AT1) receptor, which prevents the vasoconstrictive effects of angiotensin II, a key hormone in the regulation of blood pressure. drugbank.com
The research and development of ARBs have been a major focus in cardiovascular medicine. Azilsartan Medoxomil has demonstrated significant efficacy in lowering blood pressure, with some studies indicating superior 24-hour systolic blood pressure reduction compared to other ARBs like olmesartan (B1677269) and valsartan. nih.gov The unique pharmacological profile of Azilsartan, including its slow dissociation from the AT1 receptor, contributes to its long duration of action. drugbank.comnih.gov
Within this research landscape, Desethyl Azilsartan Medoxomil serves as a crucial reference compound. Its synthesis and characterization are important for understanding the structure-activity relationships within this class of molecules. Although not developed as a therapeutic agent itself, the study of such analogs helps in elucidating the key structural features necessary for potent AT1 receptor antagonism.
Significance as a Metabolite and Process/Degradation Impurity of Azilsartan Medoxomil
Beyond its role in fundamental research, this compound holds considerable importance as both a metabolite and an impurity of Azilsartan Medoxomil.
Metabolite: After administration, Azilsartan Medoxomil is converted to its active form, Azilsartan. Azilsartan is then further metabolized in the body into two primary, pharmacologically inactive metabolites. drugbank.com One of the major metabolic pathways involves O-dealkylation. drugbank.com While the primary metabolites are M-I and M-II, the potential for the formation of other related compounds during metabolism is an area of ongoing study. This compound is recognized as a significant metabolite of Azilsartan Medoxomil.
Process and Degradation Impurity: In the manufacturing of active pharmaceutical ingredients (APIs), the presence of impurities is a critical quality attribute that must be carefully controlled. Impurities can arise from starting materials, by-products of side reactions, or degradation of the API during synthesis or storage. google.com
This compound has been identified as a process-related impurity in the synthesis of Azilsartan Medoxomil. naarini.comgoogle.com Its formation can occur during various steps of the chemical synthesis. google.com Furthermore, it is also a known degradation product. nih.gov Forced degradation studies, which subject the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis, have shown the formation of this compound. nih.govgoogle.com For instance, it can be formed by the removal of the ethyl group from the 2-ethoxy substituent on the benzimidazole (B57391) ring under acidic or basic conditions.
The control of impurities like this compound is a regulatory requirement to ensure the safety, efficacy, and quality of the final drug product. google.comclearsynth.com Pharmaceutical manufacturers must develop analytical methods to detect and quantify these impurities and establish acceptable limits. google.com Several patents describe improved processes for the preparation of Azilsartan Medoxomil with a reduced content of the desethyl impurity, highlighting the industry's focus on minimizing its presence. google.comgoogle.com
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₂₀N₄O₈ | naarini.comclearsynth.compharmaffiliates.comnih.govsynthinkchemicals.com |
| Molecular Weight | 540.48 g/mol | naarini.comclearsynth.compharmaffiliates.comsynthinkchemicals.com |
| IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate | nih.gov |
| CAS Number | 1417576-00-1 | naarini.comclearsynth.compharmaffiliates.comnih.govsynthinkchemicals.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H20N4O8 |
|---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C28H20N4O8/c1-15-22(39-28(36)38-15)14-37-25(33)20-7-4-8-21-23(20)32(26(34)29-21)13-16-9-11-17(12-10-16)18-5-2-3-6-19(18)24-30-27(35)40-31-24/h2-12H,13-14H2,1H3,(H,29,34)(H,30,31,35) |
InChI Key |
MZPRTKPTVHPGEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)C2=C3C(=CC=C2)NC(=O)N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NOC(=O)N6 |
Origin of Product |
United States |
Chemical Synthesis and Formation Mechanisms
Pathways of Desethyl Azilsartan (B1666440) Medoxomil Formation
The formation of Desethyl Azilsartan Medoxomil can occur through two principal routes: metabolic conversion from its parent compound, azilsartan, and through non-metabolic degradation pathways.
Metabolic Conversion Pathways from Azilsartan
The primary route for the formation of this compound in the body is through the metabolism of azilsartan. nih.govdrugbank.comuscjournal.comeuropa.eusemanticscholar.org This biotransformation is a crucial aspect of the pharmacokinetics of the parent drug.
The core chemical transformation in the metabolic formation of this compound is O-dealkylation. nih.govdrugbank.comuscjournal.comeuropa.eusemanticscholar.org This enzymatic process involves the removal of an ethyl group from the 2-ethoxy substituent on the benzimidazole (B57391) ring of the azilsartan molecule. This reaction results in the formation of a major metabolite, referred to as M-II, which is structurally identical to Desethyl Azilsartan. nih.govdrugbank.comeuropa.eu
The enzymatic O-dealkylation of azilsartan is primarily mediated by the cytochrome P450 (CYP) system of enzymes in the liver. nih.govdrugbank.comuscjournal.comeuropa.eusemanticscholar.orgwikipedia.orgcentaurpharma.com Specifically, the CYP2C9 isoform is the principal enzyme responsible for this metabolic conversion. nih.govdrugbank.comuscjournal.comeuropa.eusemanticscholar.orgcentaurpharma.comresearchgate.netnih.gov While other CYP isoforms like CYP2C8 and CYP2B6 are involved in the formation of a minor decarboxylated metabolite (M-I), CYP2C9 is the key player in the generation of the O-desethyl metabolite (M-II). drugbank.comsemanticscholar.org
The rate at which this compound is formed through metabolic conversion can be significantly influenced by genetic polymorphisms within the CYP2C9 gene. researchgate.netnih.gov These genetic variations can lead to the expression of CYP2C9 enzyme variants with altered catalytic activity. researchgate.net
Studies have shown that different CYP2C9 variants can exhibit either increased or decreased metabolic activity towards azilsartan. For instance, a study investigating 38 CYP2C9 variants found that three variants (CYP2C9*29, *39, and 49) showed markedly increased intrinsic clearance (CLint) values for azilsartan metabolism, ranging from 170% to 275% compared to the wild-type enzyme (CYP2C91). researchgate.netnih.gov Conversely, 28 other variants displayed significantly decreased CLint values, ranging from 3% to 63% of the wild-type activity. researchgate.netnih.gov
Molecular docking studies have suggested that variants like CYP2C9*2 and *3 have lower binding energy for azilsartan compared to the wild-type, which could explain their reduced metabolic activity. researchgate.netnih.gov These findings highlight the potential for inter-individual variability in the formation rate of this compound based on an individual's genetic makeup. researchgate.netnih.gov
Table 1: Impact of CYP2C9 Genetic Polymorphisms on Azilsartan Metabolism
| CYP2C9 Variant | Effect on Intrinsic Clearance (CLint) | Reference |
| CYP2C929 | Markedly Increased (170%-275%) | researchgate.netnih.gov |
| CYP2C939 | Markedly Increased (170%-275%) | researchgate.netnih.gov |
| CYP2C949 | Markedly Increased (170%-275%) | researchgate.netnih.gov |
| 28 other variants | Significantly Decreased (3%-63%) | researchgate.netnih.gov |
| CYP2C92 | Lower binding energy | researchgate.netnih.gov |
| CYP2C9*3 | Lower binding energy | researchgate.netnih.gov |
Non-Metabolic and Degradation Pathways
Beyond metabolic processes, this compound can also be formed through the chemical degradation of Azilsartan Medoxomil under various conditions. nih.govresearchgate.netomicsonline.org This is particularly relevant in the context of pharmaceutical manufacturing and stability testing. nih.govresearchgate.netomicsonline.org
Hydrolysis is a key degradation pathway for Azilsartan Medoxomil, leading to the formation of several degradation products, including Desethyl Azilsartan. nih.govresearchgate.netomicsonline.orgnih.govjyoungpharm.orgsci-hub.box The stability of Azilsartan Medoxomil is susceptible to changes in pH. nih.govresearchgate.netomicsonline.orgjyoungpharm.orgsci-hub.box
Acidic Conditions: Under acidic hydrolysis, for instance using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (80–90°C), Azilsartan Medoxomil can degrade to form this compound. Studies have identified multiple degradation products under acidic stress, with Desethylated Azilsartan (referred to as product II) being one of them. nih.gov One study reported approximately 22.48% degradation of Azilsartan Medoxomil after 5 days in 0.1 N HCl, with one of the degradation products being impurity-4, which was identified as a common hydrolytic degradation product. jyoungpharm.org
Alkaline Conditions: In alkaline conditions, using bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in aqueous ethanol (B145695) at 50–60°C, Azilsartan Medoxomil can also be hydrolyzed to yield this compound with a purity of over 85%. Forced degradation studies have shown that Azilsartan Medoxomil is particularly susceptible to alkaline hydrolysis, with significant degradation observed even under mild conditions (e.g., 0.01N NaOH at room temperature). omicsonline.org One study noted about 20.51% degradation in 0.05 N NaOH within 20 minutes, again forming impurity-4. jyoungpharm.org Another study identified a specific degradation product (DP 3) under alkaline conditions. nih.gov
Neutral Conditions: Degradation also occurs under neutral hydrolytic conditions (in water). nih.govresearchgate.netomicsonline.orgjyoungpharm.orgsci-hub.box One study reported 11.48% degradation after 8 days in water, leading to the formation of the same common hydrolytic degradation product (impurity-4). jyoungpharm.org A common degradation product (DP 4) was observed under all hydrolytic conditions (acid, base, and neutral) in another study. nih.gov
Table 2: Summary of Hydrolytic Degradation of Azilsartan Medoxomil
| Condition | Reagents/Environment | Temperature | Degradation Products | Reference |
| Acidic | 0.1 N HCl | Room Temperature (5 days) | Impurity-4 | jyoungpharm.org |
| Acidic | HCl or H₂SO₄ in DMSO | 80–90°C | This compound | |
| Acidic | 0.1 M HCl | 85°C | Products I, II (deethylated AZL), III | sci-hub.box |
| Alkaline | 0.05 N NaOH | Room Temperature (20 min) | Impurity-4 | jyoungpharm.org |
| Alkaline | NaOH or KOH in aqueous ethanol | 50–60°C | This compound (>85% purity) | |
| Alkaline | 0.1 M NaOH | 85°C | Products I, III, IV | sci-hub.box |
| Neutral | Water | Room Temperature (8 days) | Impurity-4 | jyoungpharm.org |
| Neutral | Water | 85°C | Products I, II, III | sci-hub.box |
Oxidative Degradation Mechanisms
The formation of this compound can occur through the oxidative degradation of Azilsartan Medoxomil. Forced degradation studies, which are conducted to understand the stability of a drug substance, have shown that Azilsartan Medoxomil degrades under oxidative stress. nih.govsemanticscholar.org When subjected to oxidizing agents like hydrogen peroxide, Azilsartan Medoxomil undergoes chemical changes that can lead to the formation of various degradation products. pharmainfo.insci-hub.box
One of the identified degradation products under these conditions is a de-ethylated version of Azilsartan. nih.gov This suggests that the ethoxy group on the benzimidazole ring system of Azilsartan Medoxomil is susceptible to oxidative cleavage, resulting in the formation of this compound. While some studies have identified multiple degradation products under oxidative stress, the precise mechanisms and the extent to which this compound is formed can vary depending on the specific conditions. semanticscholar.orgnih.gov
Photolytic Degradation Mechanisms
Exposure to light can also induce the degradation of Azilsartan Medoxomil, leading to the formation of impurities, including this compound. nih.gov Photostability studies, which are a critical part of drug development, have demonstrated that Azilsartan Medoxomil is sensitive to light. cbg-meb.nlfda.gov When exposed to UV light, for instance, the molecule can undergo degradation. pharmainfo.in
Forced degradation studies have confirmed that photolytic stress contributes to the breakdown of Azilsartan Medoxomil, resulting in several degradation products. sci-hub.boxnih.gov Among these, de-ethylated Azilsartan has been identified as a photolytic degradation product. nih.gov This indicates that the energy from light can facilitate the removal of the ethyl group from the ethoxy substituent on the benzimidazole ring, thereby forming this compound. The amount of degradation and the specific products formed can be influenced by the intensity and wavelength of the light, as well as the duration of exposure. pharmainfo.injapsonline.com
Formation as a Process-Related Impurity during Azilsartan Medoxomil Synthesis
This compound is not only a degradation product but can also be formed as a process-related impurity during the synthesis of Azilsartan Medoxomil. sci-hub.se The manufacturing process of Azilsartan Medoxomil involves multiple chemical steps, and side reactions can lead to the formation of unintended substances. umlub.placs.org The desethyl impurity is one such substance that has been identified and requires control. google.com
The formation of this compound during synthesis is often linked to the specific reagents and conditions used in the manufacturing process. For example, in certain synthetic routes, the presence of specific starting materials or intermediates can lead to the generation of this impurity. sci-hub.se The challenge for pharmaceutical manufacturers is to develop a synthesis process that is not only efficient in producing Azilsartan Medoxomil but also minimizes the formation of impurities like this compound to ensure the final product meets the required purity standards. researchgate.netresearchgate.net
Strategies for Control and Mitigation of this compound Formation
Optimization of Synthetic Pathways for Azilsartan Medoxomil to Minimize Impurity Formation
To minimize the formation of this compound, significant effort has been directed towards optimizing the synthetic pathways of Azilsartan Medoxomil. researchgate.net One approach involves the careful selection of starting materials and intermediates to avoid those that are prone to forming the desethyl impurity. umlub.pl Another strategy is to modify the synthetic route to include steps that can either prevent the formation of this impurity or facilitate its removal.
For instance, some improved processes for preparing Azilsartan Medoxomil focus on the cyclization step, where the oxadiazole ring is formed, to control the formation of the desethyl impurity. google.com By carefully selecting the cyclization reagents and reaction conditions, the generation of this impurity can be significantly reduced. google.com Furthermore, the development of purification techniques for intermediates, such as isolating the azilsartan methyl ester as a salt, has been shown to be effective in controlling the levels of process-related impurities to below 0.10%. researchgate.net
Impact of Reaction Conditions (e.g., Temperature, pH, Solvent, Catalyst) on Impurity Levels
The conditions under which the synthesis of Azilsartan Medoxomil is carried out have a significant impact on the level of impurities, including this compound. researchgate.net Temperature is a critical factor, as higher temperatures can sometimes lead to an increase in the formation of byproducts. sci-hub.box Therefore, optimizing the reaction temperature at each step of the synthesis is crucial for impurity control.
The pH of the reaction mixture can also influence impurity formation. For example, in the hydrolysis of ester intermediates, the pH needs to be carefully controlled to ensure the desired reaction proceeds efficiently without promoting the formation of unwanted byproducts. cu.edu.eg The choice of solvent is another important parameter. The use of specific solvents or solvent mixtures can affect the solubility of reactants and intermediates, which in turn can influence reaction rates and the formation of impurities. google.com Catalysts, if used in the synthesis, must also be carefully selected and their concentration optimized to ensure high selectivity for the desired product and minimal formation of impurities. google.com
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic techniques are central to the analysis of Desethyl Azilsartan (B1666440) Medoxomil, enabling its separation from the parent drug and other related substances.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of Desethyl Azilsartan Medoxomil. google.compatsnap.com Reversed-phase HPLC (RP-HPLC) methods are particularly common, often utilizing C18 columns. google.comjyoungpharm.org
A variety of mobile phase compositions have been reported for the successful separation of this compound. These typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. google.comjyoungpharm.orgijpsjournal.com For instance, one method uses a gradient mobile phase of acetate (B1210297) buffer (pH 5.1) with a methanol and acetonitrile mixture (55:45). google.com Another employs a mobile phase of acetonitrile and 0.2% triethylamine (B128534) (pH 3.0) in a 62:38 v/v ratio. jyoungpharm.org The selection of the mobile phase and its pH is critical for achieving adequate separation.
Detection is commonly performed using an ultraviolet (UV) detector, with wavelengths around 210 nm, 248 nm, and 254 nm being reported. jyoungpharm.orgnih.govsdbindex.com The retention time for Desethyl Azilsartan is dependent on the specific chromatographic conditions. In one described method, the relative retention time (RRT) of desethyl azilsartan was 0.64 relative to Azilsartan Medoxomil. google.com
Table 1: Examples of HPLC Methods for this compound Analysis
| Column | Mobile Phase | Detection | Reference |
| Sunniest C18, 5 µm, 250 mm x 4.6 mm | Acetate buffer (pH 5.1), Methanol, Acetonitrile (55:45) | UV | google.com |
| Qualisil-Gold C18 | Acetonitrile, 0.2% Triethylamine (pH 3.0) (62:38% v/v) | PDA at 248 nm | jyoungpharm.org |
| Eclipse XDB-C18, 4.6 x 150 mm, 5 µm | Methanol, Potassium hydrogen phosphate (B84403) buffer (pH 8, 0.05 M) (40:60, v/v) | UV at 210 nm | nih.gov |
| Sunfire C18, 250 mm x 4.6 mm, 5 µm | Potassium dihydrogen orthophosphate (pH 3.0), Acetonitrile (gradient) | PDA at 254 nm | sdbindex.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MS-TOF) for Identification and Quantification
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and time-of-flight mass spectrometry (LC-MS-TOF) are powerful tools for the definitive identification and sensitive quantification of this compound. These techniques are particularly valuable for characterizing degradation products and for pharmacokinetic studies. nih.govnih.gov
In LC-MS/MS analysis, the compound is first separated by liquid chromatography and then ionized, typically using an electrospray ionization (ESI) source in positive ion mode. nih.gov The precursor ion is then fragmented, and specific product ions are monitored for quantification. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity.
LC-MS-TOF provides high-resolution mass data, which allows for the accurate determination of the elemental composition of the molecule, aiding in the identification of unknown impurities. nih.gov Studies have utilized LC-MS-TOF to characterize degradation products of Azilsartan, including de-ethylated azilsartan. nih.gov
For the analysis of this compound in biological matrices like human plasma, solid-phase extraction (SPE) is often used for sample preparation to remove interferences before LC-MS/MS analysis. nih.gov
Development and Validation of Stability-Indicating Methods
The development of stability-indicating analytical methods is a regulatory requirement to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, including this compound. jyoungpharm.orgnih.gov
Forced degradation, or stress testing, is a critical component of developing a stability-indicating method. It involves subjecting the drug substance to harsh conditions to generate degradation products. jyoungpharm.orgnih.gov These conditions typically include:
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) and bases (e.g., 0.05 N NaOH) can lead to the formation of degradation products. jyoungpharm.org Desethyl impurity can form under acidic conditions due to the sensitivity of the ether linkage in the benzimidazole (B57391) moiety. newdrugapprovals.org
Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide can induce degradation. jyoungpharm.org
Thermal Degradation: Heating the drug substance at elevated temperatures (e.g., 105°C) can reveal thermally labile impurities. jyoungpharm.org
Photolytic Degradation: Exposing the drug substance to light can identify photosensitive degradation pathways. jyoungpharm.org
The degradation products generated are then analyzed, typically by HPLC or LC-MS, to identify and characterize them. jyoungpharm.orgnih.gov This information is crucial for understanding the degradation pathways of the drug and for ensuring that the analytical method can separate these impurities from the main compound.
Once a stability-indicating method is developed, it must be validated according to ICH guidelines to ensure its suitability for its intended purpose. jyoungpharm.org The key validation parameters include:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. jyoungpharm.org In the context of this compound, this means the method must be able to separate it from Azilsartan Medoxomil and other related substances.
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. jyoungpharm.org For example, a method for Azilsartan Medoxomil was found to be linear over a concentration range of 20-120 µg/ml. jyoungpharm.org
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). jyoungpharm.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. jyoungpharm.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 2: Example of Validation Parameters for an HPLC Method for Azilsartan Medoxomil
| Parameter | Result | Reference |
| Linearity Range | 20-120 µg/ml | jyoungpharm.org |
| Correlation Coefficient (r²) | 0.9997 | jyoungpharm.org |
| Inter-day Precision (%RSD) | 0.22% | jyoungpharm.org |
| Intra-day Precision (%RSD) | 0.31% | jyoungpharm.org |
| Accuracy | 99.92-100.29% | jyoungpharm.org |
| LOD for Azilsartan Medoxomil | 0.90 µg/mL | nih.gov |
| LOQ for Azilsartan Medoxomil | 2.72 µg/mL | nih.gov |
Application in Impurity Profiling and Quality Control of Related Substances
The analytical methods described above are applied to the impurity profiling and quality control of Azilsartan Medoxomil to ensure the safety and efficacy of the final drug product. newdrugapprovals.org Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), recommend the identification and characterization of impurities present at levels of 0.10% or greater. newdrugapprovals.org
The presence of this compound is monitored and controlled to be below a certain threshold, often less than 0.15% or 0.1%, as measured by HPLC. newdrugapprovals.orggoogle.com Stable pharmaceutical compositions of Azilsartan Medoxomil are formulated to limit the formation of this compound and other related substances to less than 0.5% upon storage under accelerated stability conditions (40°C/75% RH). google.com
The control of this compound and other impurities is a critical aspect of the manufacturing process of Azilsartan Medoxomil. newdrugapprovals.orggoogle.com
Utilization as an Analytical Reference Standard
This compound is a critical reference standard used in the quality control of Azilsartan Medoxomil, an angiotensin II receptor blocker prescribed for hypertension. naarini.com As a non-pharmacopeial impurity, its primary role is in the analytical testing of the active pharmaceutical ingredient (API) and its formulated drug products to ensure their purity, stability, and safety. google.com Reference standards of this compound are available from various commercial suppliers and are used to identify and quantify this specific impurity during routine quality control and stability studies. naarini.comlgcstandards.comsynthinkchemicals.compharmapure.co.uksigmaaldrich.comlgcstandards.compharmaffiliates.com
The accurate quantification of this compound is achieved through the development and validation of stability-indicating chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). researchgate.netnih.govtandfonline.com These methods are designed to separate this compound from Azilsartan Medoxomil and other potential impurities, allowing for its precise measurement. researchgate.netijirmf.comiajps.com
In these analytical procedures, a solution of known concentration of the this compound reference standard is prepared and injected into the chromatography system. The resulting peak area and retention time are used as a benchmark to identify and quantify the amount of this compound present in a sample of Azilsartan Medoxomil. ijirmf.com The development of these methods is guided by the International Conference on Harmonisation (ICH) guidelines to ensure specificity, linearity, precision, accuracy, and robustness. researchgate.netiajps.com
Forced degradation studies are a crucial part of method validation, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light. nih.goviajps.com These studies help to identify potential degradation products, including this compound, and ensure that the analytical method can effectively separate and quantify them. nih.govjyoungpharm.org
The following tables summarize the typical parameters of analytical methods used for the quantification of this compound and the system suitability requirements for these methods.
Table 1: Representative HPLC Method Parameters for Impurity Profiling of Azilsartan Medoxomil
| Parameter | Details |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) with UV detection. ijirmf.com |
| Column | Develosil ODS HG-5 RP C18, (5µm, 15 cm x 4.6mm). ijirmf.com |
| Mobile Phase | Buffer, methanol, and acetonitrile (ACN) in a ratio of 60:30:10 v/v/v. ijirmf.com |
| Flow Rate | 1.0 ml/min. ijirmf.com |
| Detection Wavelength | 243nm. ijirmf.com |
| Injection Volume | 20µL. ijirmf.com |
Table 2: System Suitability Parameters for a Validated HPLC Method
| Parameter | Acceptance Criteria |
| Theoretical Plates | > 2000 |
| Tailing Factor | < 2.0 |
| Reproducibility of Peak Area (%RSD) | ≤ 2.0% |
The availability and use of a well-characterized reference standard for this compound are fundamental for ensuring that the levels of this impurity in Azilsartan Medoxomil drug products are maintained below the acceptable limits set by regulatory authorities.
Pharmacological and Biological Aspects Preclinical Focus
Comparative Preclinical Pharmacological Activity with Parent Azilsartan (B1666440)
Direct comparative preclinical data highlights a clear distinction between azilsartan and its metabolites. Azilsartan is a highly potent AT1 receptor antagonist. drugbank.com In contrast, the M-II metabolite (desethyl-azilsartan) is consistently characterized as being pharmacologically inactive. drugbank.comdrugs.com While the systemic exposure to the M-II metabolite is approximately 50% of that of azilsartan, its lack of meaningful pharmacological activity means it does not contribute to the therapeutic effects of the parent drug. drugs.comnih.gov
Interactive Data Table: Comparison of Azilsartan and its Major Metabolite
| Compound | Target | Pharmacological Activity | Contribution to Therapeutic Effect |
| Azilsartan | AT1 Receptor | Potent and Selective Antagonist | Primary |
| M-II (Desethyl-azilsartan) | AT1 Receptor | Inactive | None |
Q & A
Q. Method development :
Q. Validation :
- Assess robustness to variations in flow rate (±0.1 mL/min) and column temperature (±2°C) .
- Validate specificity via forced degradation studies under thermal (80°C), photolytic (UV light), and hydrolytic conditions .
Q. What experimental design considerations are critical for studying this compound’s stability in biological matrices?
- Approach :
- Matrix selection : Use human plasma spiked with this compound and stabilize with EDTA .
- Extraction : Solid-phase extraction (SPE) with methanol:acetonitrile (70:30) achieves >95% recovery .
- LC-MS/MS parameters : MRM transitions (m/z 541→235 for this compound) and electrospray ionization (ESI+) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported retention times for this compound across studies?
- Root Causes :
- Column batch variability (e.g., C18 vs. C8 stationary phases) .
- Mobile phase composition (e.g., trifluoroacetic acid vs. phosphate buffers) .
- Resolution :
- Standardize chromatographic conditions (column type, pH, temperature) across labs .
- Cross-validate methods using reference standards from certified suppliers (e.g., Cayman Chemical) .
Q. Why do linearity ranges differ between UV and LC-MS methods for this compound?
- Explanation :
- UV detection has lower sensitivity (LOQ ~0.5 µg/mL) due to matrix interference .
- LC-MS/MS offers higher sensitivity (LOQ ~0.1 ng/mL) via selective ion monitoring .
Tables for Key Methodological Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
